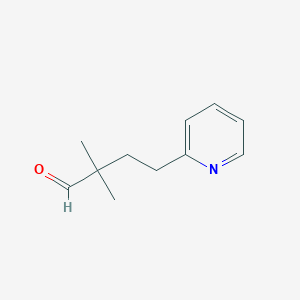
4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethyl group and a prop-2-yn-1-yl group, along with a carboxylic acid functional group .
Vorbereitungsmethoden
The synthesis of 4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclocondensation of n-(prop-2-yn-1-yl) and n-(penta-2,4-diyn-1-yl) compounds . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research and development .
Analyse Chemischer Reaktionen
4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid is primarily used in scientific research. Its unique structure allows for diverse applications, including:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and catalysts.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. The alkyne group may also undergo cycloaddition reactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4-(prop-2-yn-1-yl)cyclohexane-1,3-dione: This compound has a similar alkyne group but differs in its ketone functionality.
1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid: This compound lacks the ethyl group present in this compound.
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
4-ethyl-1-prop-2-ynylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c1-3-7-12(11(13)14)8-5-10(4-2)6-9-12/h1,10H,4-9H2,2H3,(H,13,14) |
InChI-Schlüssel |
TXORALNKWJILAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)(CC#C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
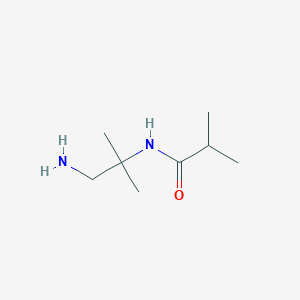
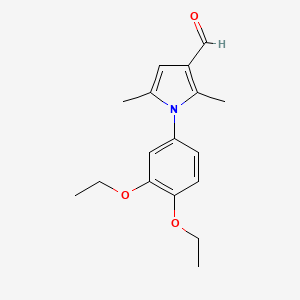
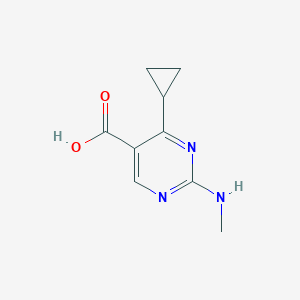
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)


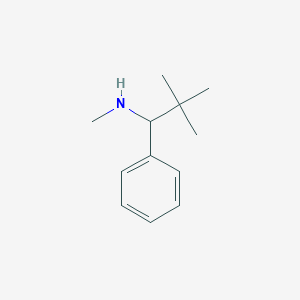
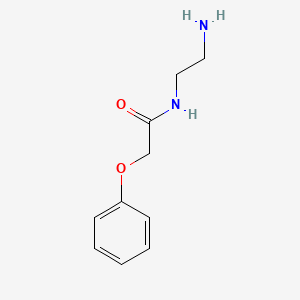
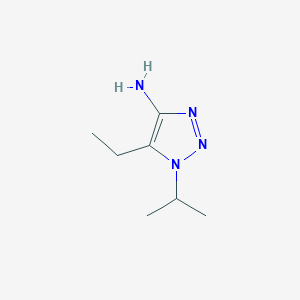
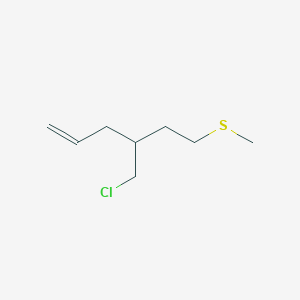
amine](/img/structure/B13183715.png)
